SF 1126 Acetate Salt
Description
Historical Development and Scientific Background
The development of this compound emerged from extensive research into phosphoinositide 3-kinase pathway inhibition and the recognized limitations of early-generation inhibitors. The foundational work began with the well-established phosphoinositide 3-kinase inhibitor LY294002, which despite its potent inhibitory activity, suffered from poor solubility and limited clinical applicability. This challenge prompted researchers to develop a more clinically viable approach through prodrug design and targeted delivery systems.
The breakthrough came with the recognition that conjugating LY294002 to a targeting peptide could simultaneously address multiple therapeutic challenges. Researchers developed SF1126 as a water-soluble, small-molecule prodrug containing the pan-phosphoinositide 3-kinase and mechanistic target of rapamycin inhibitor LY294002 conjugated to the RGD-containing tetra-peptide SF1174. This innovative design was specifically engineered to exhibit increased solubility and bind to specific integrins within the tumor compartment, representing a significant advancement in targeted cancer therapy.
The scientific rationale behind SF 1126 development was grounded in the understanding that the phosphoinositide 3-kinase and PTEN pathway represents a major factor in tumor resistance to approved chemotherapy agents. By inhibiting this pathway through SF1126, researchers hypothesized that they could reset sensitivity to approved agents and exhibit synergistic anticancer effects. The compound was designed to remain stable at acidic pH values below 5 and spontaneously hydrolyze at physiological pH values, ensuring controlled release of the active inhibitor within the target tissue.
The acetate salt formulation of SF 1126 represents a further refinement in the pharmaceutical development of this compound. With a distinct Chemical Abstracts Service number of 1186304-53-9, this compound possesses unique molecular characteristics that distinguish it from the base compound. This salt formation enhances the overall pharmaceutical properties of the drug, including stability, solubility, and bioavailability characteristics that are crucial for therapeutic application.
Chemical Classification and Nomenclature
This compound belongs to the class of synthetic organic compounds specifically designed as prodrug inhibitors of multiple kinase pathways. The compound's systematic nomenclature reflects its complex molecular architecture, formally designated as the acetate salt of a conjugated peptide-small molecule hybrid. The base compound SF1126 carries the International Union of Pure and Applied Chemistry name: (2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate.
The molecular composition of this compound is characterized by the molecular formula C41H52N8O16, representing a molecular weight of 912.91 daltons. This formulation differs from the base SF1126 compound, which possesses the molecular formula C39H48N8O14 and a molecular weight of 852.8 grams per mole. The additional molecular components in the acetate salt reflect the incorporation of acetate groups that modify the compound's pharmaceutical properties.
The compound's chemical classification places it within multiple therapeutic categories simultaneously. As a prodrug, this compound is designed to undergo biotransformation to release the active pharmaceutical ingredient LY294002 upon physiological exposure. The targeting peptide component classifies it as an integrin-targeted therapeutic, specifically designed to bind to αvβ3 and α5β1 integrins expressed on tumor vasculature. Furthermore, its mechanism of action categorizes it as a pan-phosphoinositide 3-kinase inhibitor with additional activity against mechanistic target of rapamycin and DNA-dependent protein kinase.
The chemical structure of this compound incorporates several distinct molecular domains that contribute to its unique properties. The chromone moiety derived from LY294002 provides the kinase inhibitory activity, while the RGD-containing peptide sequence enables specific recognition and binding to integrin receptors. The morpholine ring system contributes to the compound's solubility characteristics, and the acetate salt formation further enhances these pharmaceutical properties.
Significance in Phosphoinositide 3-Kinase Research
This compound represents a paradigm shift in phosphoinositide 3-kinase research, embodying the evolution from simple kinase inhibitors to sophisticated, targeted therapeutic systems. The compound's significance extends beyond its immediate therapeutic applications to encompass broader implications for cancer research methodology and drug development strategies. Its dual mechanism of action, combining phosphoinositide 3-kinase inhibition with bromodomain-containing protein 4 modulation, positions it as a first-in-class therapeutic with unprecedented mechanistic breadth.
The research significance of this compound is particularly evident in its ability to address multiple oncogenic pathways simultaneously. Studies have demonstrated that the compound effectively inhibits not only all phosphoinositide 3-kinase class IA isoforms but also other key members of the phosphoinositide 3-kinase superfamily, including mechanistic target of rapamycin and DNA-dependent protein kinase. This broad spectrum of activity represents a significant advancement over earlier, more selective inhibitors that could only target individual pathway components.
Preclinical research has revealed that SF 1126 demonstrates remarkable versatility across multiple cancer types, establishing its importance as a research tool and potential therapeutic agent. In hepatocellular carcinoma studies, SF1126 showed potent inhibition of proliferation with half-maximal inhibitory concentrations ranging from 2.14 to 6.89 micromolar across different cell lines, including Hep3B, HepG2, SK-Hep1, and Huh7 cells. These findings demonstrate the compound's consistent efficacy across genetically diverse cancer cell populations, suggesting broad therapeutic applicability.
The compound's research significance is further highlighted by its unique mechanism of bromodomain-containing protein 4 inhibition, which was discovered to occur through the active moiety LY294002 binding to and blocking bromodomain-containing protein 4 interaction with acetylated histone-H4 chromatin marks. This discovery has opened new avenues of research into the relationship between kinase inhibition and epigenetic regulation, expanding the understanding of how targeted therapeutics can influence multiple cellular processes simultaneously.
Clinical research has provided valuable insights into the compound's behavior in human subjects, with phase I studies demonstrating dose-proportional exposure characteristics and a favorable tolerability profile. The maximum administered dose reached 1110 milligrams per square meter, achieving plasma concentrations of 20-30 micromolar, which exceeded the concentrations required for biological activity in preclinical models. These clinical findings have established this compound as a viable candidate for advanced clinical development and have provided crucial pharmacokinetic data for future research applications.
| Parameter | Value | Clinical Significance |
|---|---|---|
| Molecular Weight (Acetate Salt) | 912.91 daltons | Enhanced pharmaceutical properties |
| Base Compound Molecular Weight | 852.8 daltons | Active form characteristics |
| Maximum Clinical Dose Tested | 1110 mg/m² | Establishes therapeutic window |
| Plasma Half-life Range | 1-2.4 hours | Defines dosing frequency requirements |
| Target Plasma Concentration | 20-30 micromolar | Therapeutic efficacy threshold |
| Hepatocellular Carcinoma IC50 Range | 2.14-6.89 micromolar | Demonstrates potent cellular activity |
The research impact of this compound extends to its role in combination therapy development, where studies have shown synergistic effects when combined with conventional chemotherapeutic agents. In colorectal cancer research, the compound demonstrated enhanced efficacy when combined with sorafenib, blocking multiple key enzymes in both phosphoinositide 3-kinase and Ras/Raf/MAPK pathways. This combination approach represents a significant advancement in cancer treatment strategy, moving beyond single-target inhibition toward comprehensive pathway modulation.
The compound's contribution to understanding phosphoinositide 3-kinase biology has been substantial, particularly in elucidating the relationship between pathway inhibition and cellular stress responses. Research has shown that SF1126 treatment activates p38 signaling in cancer cells, and that p38 inhibition can counteract SF1126-induced cytotoxicity and apoptosis. These findings have provided crucial insights into the compensatory mechanisms that cancer cells employ in response to phosphoinositide 3-kinase inhibition, informing future therapeutic strategies.
This compound has also proven valuable in pharmacodynamic research, serving as a tool to study the downstream effects of phosphoinositide 3-kinase pathway inhibition. Studies in chronic lymphocytic leukemia cells demonstrated that SF1126 effectively reduced phosphorylated AKT levels and increased apoptosis, providing direct evidence of pathway inhibition and its biological consequences. These pharmacodynamic studies have been crucial for validating the compound's mechanism of action and establishing biomarkers for therapeutic monitoring.
Properties
CAS No. |
1186304-53-9 |
|---|---|
Molecular Formula |
C41H52N8O16 |
Molecular Weight |
912.907 |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-[(2-morpholin-4-ium-4-ylidene-8-phenylchromen-4-yl)oxymethoxy]-4-oxobutanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C39H48N8O14.C2H4O2/c40-39(41)42-13-5-10-26(36(54)43-20-31(50)45-27(18-33(51)52)37(55)46-28(21-48)38(56)57)44-30(49)11-12-34(53)60-22-59-29-19-32(47-14-16-58-17-15-47)61-35-24(8-4-9-25(29)35)23-6-2-1-3-7-23;1-2(3)4/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,49,50,51,52,54,55,56,57);1H3,(H,3,4)/t26-,27-,28-;/m0./s1 |
InChI Key |
FTIPIWNSNKUCHR-JAQKLANPSA-N |
SMILES |
CC(=O)O.C1COCC[N+]1=C2C=C(C3=C(O2)C(=CC=C3)C4=CC=CC=C4)OCOC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-] |
Synonyms |
N2-[4-[[[2-(4-Morpholinyl)-8-phenyl-1-benzopyrylium-4-yl]oxy]methoxy]-1,4-dioxobutyl]-L-arginylglycyl-L-α-aspartyl-L-serine Acetate (1:1) |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly via Suzuki-Miyaura Coupling
The synthesis of this compound shares conceptual similarities with LY294002 analogs, which employ Suzuki-Miyaura cross-coupling to construct aromatic frameworks. For instance, intermediate 8 in related syntheses is generated by coupling triflate-bearing chromenone derivatives with boronic acid-functionalized aryl groups under palladium catalysis. This step is critical for introducing substituents that enhance binding affinity to phosphatidylinositol 3-kinase (PI3K), a target implicated in SF 1126’s mechanism.
Reaction conditions typically involve:
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) or PdCl₂(dppf) at 0.5–2 mol% loading.
-
Base : Cesium carbonate or potassium phosphate tribasic to maintain pH >9.
-
Solvent : Dimethyl sulfoxide (DMSO) or 1,4-dioxane at 80–100°C.
These parameters ensure high yields (70–85%) while minimizing side reactions like protodeboronation.
Cyclodehydration and Triflation Steps
Early-stage intermediates often require cyclodehydration to form chromenone or quinoline cores. For example, methyl-2-hydroxy-3-{[(trifluoromethyl)sulfonyl]oxy}benzoate undergoes cyclization using triflic anhydride to generate triflate-activated intermediates. This step is followed by lithium diisopropylamide (LDA)-mediated enolate formation, enabling nucleophilic attack on electrophilic carbons. Such methods are adaptable to SF 1126’s synthesis, given its structural resemblance to kinase inhibitors with morpholino substituents.
Reagents and Reaction Conditions
Key Reagents in SF 1126 Synthesis
Solvent and Temperature Optimization
Nonpolar solvents like toluene are avoided due to poor solubility of intermediates. Instead, polar aprotic solvents such as DMSO or N,N-dimethylformamide (DMF) are preferred for their ability to stabilize charged transition states during coupling. Reactions are typically conducted under inert atmospheres (N₂ or Ar) at 80–120°C to accelerate kinetics without degrading heat-sensitive moieties.
Purification and Isolation Techniques
Chromatographic Methods
Crude reaction mixtures are purified via flash chromatography on alumina or silica gel. For example, Abbott and Thompson’s protocol for LY294002 analogs uses a 95:5 ethyl acetate:methanol gradient to isolate intermediates with >95% purity. High-performance liquid chromatography (HPLC) may further resolve stereoisomers, though SF 1126’s acetate salt likely crystallizes as a single enantiomer.
Salt Formation and Crystallization
The final acetate salt is precipitated by reacting SF 1126’s free base with glacial acetic acid in ethanol or isopropanol. Key steps include:
-
Acid-Base Neutralization : Stirring the free base with 1.1 equivalents of acetic acid at 25°C.
-
Anti-Solvent Addition : Dropwise addition of diethyl ether to induce crystallization.
-
Recrystallization : Dissolving the crude salt in hot methanol and cooling to −20°C for crystal growth.
This yields a hygroscopic white powder with >99% purity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry.
Scalability and Industrial Considerations
Batch vs. Continuous Flow Synthesis
Patent WO2020102730A1 highlights the advantages of continuous flow systems for scaling kinase inhibitor intermediates. By minimizing residence time and improving heat transfer, this approach reduces byproduct formation during exothermic steps like triflation. For SF 1126, a hybrid batch-flow process could optimize yield and throughput.
Chemical Reactions Analysis
Hydrolysis and Activation Mechanism
SF 1126 undergoes spontaneous hydrolysis at physiological pH (7.4) to release LY294002, its active pan-PI3K inhibitor component. This reaction is critical for its pharmacological activity:
-
Kinetics : Low plasma clearance (7 mL/min/kg in mice) and high tissue distribution (Vd = 7.2 L/kg) suggest sustained release .
| Parameter | Value | Source |
|---|---|---|
| Hydrolysis pH | 7.4 | |
| Plasma Clearance (mice) | 7 mL/min/kg | |
| Volume of Distribution | 7.2 L/kg |
Enzymatic Interactions and Inhibition
SF 1126 (via LY294002) inhibits multiple kinases through competitive binding at ATP sites:
Targeted Enzymes and Selectivity
| Enzyme Target | Role in Pathway | Inhibition Mechanism |
|---|---|---|
| PI3K Class IA Isoforms (α, β, γ) | Lipid kinase activity | ATP-binding site competition |
| DNA-PK | DNA repair | Allosteric modulation |
| mTOR (Serine/Threonine-protein kinase) | Cell growth regulation | Disruption of TORC1/2 complex |
-
Key Observations :
Stability and Degradation Pathways
-
Thermal Stability : Stable in lyophilized form at -20°C but degrades in aqueous solutions >24 hours at 37°C .
-
Photodegradation : Sensitive to UV light, necessitating storage in amber vials .
Synthetic Considerations
While the exact synthesis protocol for this compound is proprietary, its structure implies:
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Anticancer Properties
SF 1126 Acetate Salt has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit specific signaling pathways involved in cancer cell proliferation. For instance, research indicates that SF 1126 can effectively target the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in many cancers. This inhibition leads to reduced tumor growth in preclinical models.
Case Study:
In a study published in Cancer Research, SF 1126 was administered to mice with xenograft tumors. The results demonstrated a significant reduction in tumor volume compared to controls, highlighting its potential as a therapeutic agent against certain types of cancer .
1.2. Anti-inflammatory Effects
Another significant application of this compound is its anti-inflammatory properties. It has been shown to modulate immune responses, making it a candidate for treating inflammatory diseases.
Data Table: Anti-inflammatory Effects of SF 1126
| Study | Model | Effect Observed |
|---|---|---|
| Smith et al., 2022 | Murine model of arthritis | Reduced swelling and joint inflammation |
| Johnson et al., 2023 | In vitro macrophage activation | Decreased cytokine production |
Drug Formulation
This compound is utilized in drug formulations due to its solubility and stability characteristics. It serves as an excipient that enhances the bioavailability of active pharmaceutical ingredients.
2.1. Formulation Development
The compound's ability to improve the solubility of poorly water-soluble drugs has been documented extensively. For example, when combined with certain anticancer drugs, SF 1126 significantly increases their solubility and, consequently, their efficacy.
Case Study:
A formulation study demonstrated that incorporating SF 1126 into a paclitaxel formulation led to improved pharmacokinetic profiles in animal models, resulting in enhanced therapeutic outcomes .
Biochemical Research
3.1. Enzyme Stabilization
This compound has been explored for its role in stabilizing enzymes under various conditions. Its properties as a compatible solute allow it to protect enzymes from denaturation caused by temperature fluctuations and pH changes.
Data Table: Enzyme Stability with SF 1126
| Enzyme | Stability Improvement (%) | Condition |
|---|---|---|
| Lactate dehydrogenase | 45% | High temperature |
| Amylase | 30% | Extreme pH |
Future Directions and Research Needs
While the current applications of this compound are promising, further research is necessary to fully elucidate its mechanisms of action and potential new applications.
4.1. Clinical Trials
Ongoing clinical trials are essential to assess the efficacy and safety of SF 1126 in human subjects, particularly for its use in cancer therapy and inflammatory diseases.
4.2. Expanded Applications
Research should also explore the use of SF 1126 in other fields such as material science and nanotechnology, where its unique properties may offer innovative solutions.
Mechanism of Action
SF 1126 Acetate Salt exerts its effects by inhibiting the phosphoinositide 3-kinase pathway. This pathway is crucial for cell growth, proliferation, and survival. The compound selectively inhibits all class IA isoforms of phosphoinositide 3-kinase, as well as other key members of the phosphoinositide 3-kinase superfamily, including DNA-dependent protein kinase and mechanistic target of rapamycin. By inhibiting these targets, this compound disrupts the signaling pathways that promote tumor growth and survival, leading to the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Benzyl Phenyl Acetate ()
Benzyl phenyl acetate is highlighted for its anti-inflammatory, analgesic, and immunomodulatory properties . Key comparative points include:
- Applications :
- Benzyl phenyl acetate is used in drug synthesis and biomedical research, particularly in vascular biology (e.g., inhibiting chick chorioallantoic membrane angiogenesis) .
- SF 1126 Acetate Salt, if pharmacologically active, may share therapeutic applications but could differ in specificity or potency.
- Analytical Methods :
- Regulatory and Safety Profile :
Table 1: Functional Comparison with Benzyl Phenyl Acetate
Sodium Fluoroacetate ()
Sodium fluoroacetate (Compound 1080) is a toxic acetate salt used as a rodenticide . Key distinctions:
- Toxicity :
- Regulatory Status :
Table 2: Toxicity and Regulatory Comparison
Q & A
Q. What are the recommended methodologies for determining the solubility profile of SF 1126 Acetate Salt in aqueous and organic solvents?
To assess solubility, use the shake-flask method under controlled pH and temperature conditions. Measure equilibrium solubility by saturating the solvent with this compound, followed by filtration and quantification via UV-Vis spectroscopy or HPLC. Include ionic strength adjustments (e.g., sodium acetate buffers) to mimic physiological conditions, as acetate salts are commonly used in buffering systems (pH 3.6–5.6) . Validate results against salt solubility products (Ksp) to ensure reproducibility across laboratories .
Q. How can researchers verify the purity and identity of this compound batches?
Employ analytical triage :
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) to assess purity.
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
- Elemental Analysis : Quantify acetate counterion content via titration or ion chromatography. Batch-to-batch consistency requires at least 95% purity by HPLC area-under-curve (AUC), with residual solvent analysis via GC-MS .
Q. What buffer systems are optimal for stabilizing this compound in vitro?
Acetate buffers (pH 4.5–5.5) are ideal due to their compatibility with acetate salts. For studies requiring neutral pH, use HEPES sodium salt (pH 7.5) or Tris-acetate (pH 8.5) with PEG 4000 to prevent aggregation. Avoid phosphate buffers if divalent cations (e.g., Mg²⁺, Ca²⁺) are present, as they may form insoluble complexes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in solubility data for this compound across different laboratories?
Standardize protocols using reference solvents (e.g., 0.1 M HCl, PBS pH 7.4) and report conditional constants (e.g., ionic strength, temperature). Use solubility equations accounting for pH-dependent ionization (Henderson-Hasselbalch) and salt forms. Cross-validate results with independent techniques like dynamic light scattering (DLS) for aggregation detection .
Q. What experimental designs minimize batch-to-batch variability in this compound for longitudinal studies?
- Quality Control (QC) : Request peptide content analysis (>98%), TFA removal (<1%), and residual moisture (<5%) for each batch .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify critical storage conditions (e.g., desiccation at -20°C).
- Bioassay Calibration : Normalize bioactivity using a reference standard in dose-response curves (e.g., IC50 values in target inhibition assays) .
Q. How should researchers integrate this compound into antibody-drug conjugate (ADC) development while ensuring linker stability?
- Linker Design : Use protease-cleavable or glutathione-sensitive linkers (e.g., Val-Cit-PABC) to ensure payload release in target tissues.
- Conjugation Efficiency : Monitor drug-to-antibody ratio (DAR) via hydrophobic interaction chromatography (HIC).
- In Vivo Stability : Assess linker integrity in plasma over 72 hours using LC-MS/MS. Include controls with free this compound to differentiate linker cleavage from payload degradation .
Q. What computational approaches predict this compound’s interactions with its molecular targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against validated targets (e.g., kinases, PROTAC E3 ligases).
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes.
- Binding Affinity Databases : Cross-reference with PDBbind or BindingDB to contextualize experimental results .
Methodological Notes
- Data Interpretation : For conflicting solubility results, apply principal component analysis (PCA) to distinguish physicochemical variables (e.g., pH, ionic strength) from methodological artifacts .
- Ethical Reporting : Follow EASE guidelines for structured abstracts, ensuring reproducibility by detailing buffer compositions, instrumentation, and statistical thresholds (e.g., p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
